Home > Products > Screening Compounds P125299 > 2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole
2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole -

2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole

Catalog Number: EVT-5297292
CAS Number:
Molecular Formula: C24H22FN5O2
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5)

  • Compound Description: This compound served as a lead compound in a study focused on developing selective cyclin-dependent kinase 9 (CDK9) inhibitors []. This compound exhibited an “inward” conformation when bound to CDK9, unlike its conformational behavior in CDK2 []. This difference in binding conformation informed the design of more selective CDK9 inhibitors, specifically macrocyclic structures favoring the "inward" conformation [].

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclodo-decaphan-8-ene (43)

  • Compound Description: This compound served as a model compound in a study to optimize ring-closing metathesis (RCM) reactions for synthesizing macrocyclic CDK9 inhibitors []. While not a potent inhibitor itself, its successful synthesis provided crucial information for overcoming synthetic challenges in generating the desired macrocyclic structures [].
  • Relevance: Although not directly containing the same core structure as 2-(2-Fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole, compound (43) represents a step towards synthesizing macrocyclic variations of the target compound. The research using compound (43) aimed to improve the "inward" conformation binding observed with compound (5), which shares the core structure with the target compound, ultimately leading to more selective CDK9 inhibitors [].

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene (44)

  • Compound Description: This macrocyclic compound was successfully synthesized using optimized RCM methods []. It demonstrated poor inhibitory activity against CDK2 and Aurora kinases (ARKs), indicating a potential for selectivity towards CDK9 [].

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (79)

  • Compound Description: This compound emerged as the most selective CDK9 inhibitor in a study involving modifications to a series of macrocyclic pyrimidine systems []. It demonstrated 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity over ARKs []. Further profiling revealed tyrosine-protein kinase Lyn(h) as the only significant off-target [].

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (89)

  • Compound Description: This compound represents another alternative macrocyclic pyrimidine system designed to improve CDK9 inhibitory activity []. Molecular docking studies suggested a promising binding affinity for this compound, but its synthesis remained incomplete at the time of publication [].

Properties

Product Name

2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole

IUPAC Name

[2-[(2-fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone

Molecular Formula

C24H22FN5O2

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C24H22FN5O2/c25-19-6-2-1-5-17(19)16-22-28-20-8-7-18(15-21(20)32-22)23(31)29-11-4-12-30(14-13-29)24-26-9-3-10-27-24/h1-3,5-10,15H,4,11-14,16H2

InChI Key

IZXVQVXKGMYFJS-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F)C5=NC=CC=N5

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F)C5=NC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.